

Chemical Background of Boric Acid and H_2BO_3^-

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dihydrogenborate

CAS No.: 39201-27-9

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Understanding the molecular structure of boric acid and its conjugate base is crucial before performing an NBO analysis.

- **Boric Acid ($\text{B}(\text{OH})_3$):** In its solid state and in neutral aqueous solution, boric acid exists as a trigonal planar molecule with C_{3h} symmetry [1]. It is a weak Lewis acid that does not dissociate in water in the typical Brønsted-Lowry manner. Instead, it accepts a hydroxide ion from water [1]: $\text{B}(\text{OH})_3 + \text{H}_2\text{O} \rightleftharpoons \text{B}(\text{OH})_4^- + \text{H}^+$ The reported pK_a for this reaction is approximately 9.14 [1].
- **The Dihydrogen Borate Ion (H_2BO_3^- or $\text{B}(\text{OH})_4^-$):** This is the conjugate base of boric acid. The ion adopts a tetrahedral geometry around the boron atom [1]. Its formation is the central equilibrium in boric acid's aqueous chemistry.

Theoretical Framework of NBO Analysis

Natural Bond Orbital analysis is a method that transforms a complex molecular wavefunction into a more intuitive set of localized orbitals, corresponding to the bonds and lone pairs of a Lewis structure [2] [3] [4].

The table below outlines the key concepts and outputs of an NBO analysis that are relevant for investigating H_2BO_3^- .

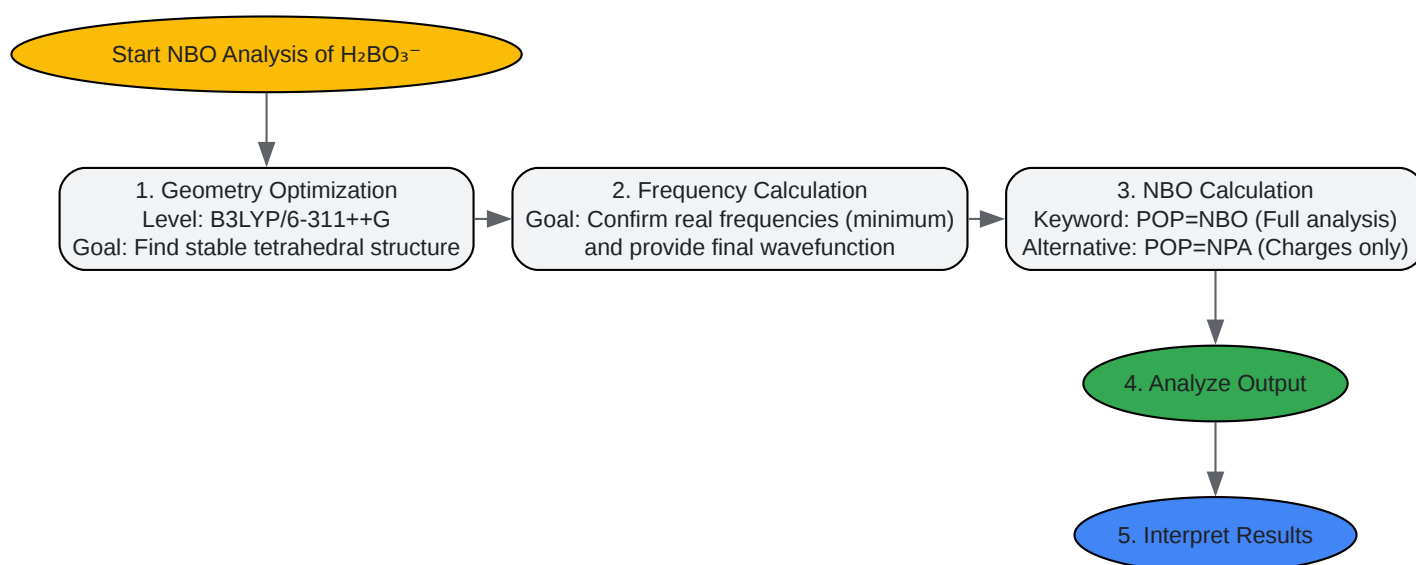
Concept	Description & Relevance to H_2BO_3^-
Natural Atomic Orbitals (NAOs)	Localized one-center orbitals describing an atom in a molecule. They adapt to the atomic charge and steric environment [3].
Natural Population Analysis (NPA)	A method to calculate atomic partial charges by summing electron densities over NAOs [2].

Quantify the charge distribution; expect a more negative charge on boron in

$H_2BO_3^-$ compared to $B(OH)_3$. | | **Natural Bond Orbitals (NBOs)** | Localized two-center (bond) or one-center (lone pair) orbitals that build a natural Lewis structure [2]. | Identify the B-O bonds and O lone pairs. The analysis will show the transformation from sp^2 (trigonal) to sp^3 (tetrahedral) hybridization at boron. | | **Donor-Acceptor Interactions** | Analysis of delocalization from a donor NBO (e.g., lone pair) into an acceptor NBO (e.g., an antibonding orbital, σ^* or π). *The interaction energy $E(2)$ is calculated via second-order perturbation theory [4].* | *Critical for understanding stability. In $H_2BO_3^-$, key interactions may include lone pair (O) $\rightarrow \sigma(B-O)$ and $LP(O) \rightarrow Rydberg(B)$, quantifying hyperconjugation.* |

Computational Protocol for NBO Analysis

Based on the information from the search results, here is a detailed workflow for performing an NBO analysis on $H_2BO_3^-$ using quantum chemistry software. The following diagram illustrates this multi-step process.



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NBO analysis workflow for $H_2BO_3^-$

- **Software and Level of Theory:** The analysis requires a host electronic structure system like **Gaussian**, **GAMESS**, or **ORCA** interfaced with the NBO program (version 6 or 7) [5] [4]. A common

and recommended level of theory is B3LYP/6-311++G [4], a hybrid density functional with a flexible basis set.

- **Key Steps:**
 - **Geometry Optimization:** First, you must compute a stable, minimum-energy geometry for the H_2BO_3^- ion.
 - **Frequency Calculation:** This confirms the structure is a true minimum (no imaginary frequencies) and provides the final wavefunction for analysis.
 - **NBO Job Execution:** Use the POP=NBO keyword in Gaussian for a full NBO analysis, or POP=NPA for a quicker Natural Population Analysis to get atomic charges [2].
- **Critical NBO Keywords:** For a deeper analysis of donor-acceptor interactions, you will need to use specific \$DEL keylists within the NBO input to request a second-order perturbation theory analysis [4].

Expected Key Findings and Data Interpretation

When you analyze the output, you should extract the following quantitative data and interpret it as outlined below.

Analysis Component	Expected Data / Observation for H_2BO_3^-
NPA Charges	Boron atom will have a significant positive charge, but less positive than in neutral $\text{B}(\text{OH})_3$. Oxygen atoms will have negative charges [2] [5].
Natural Electron Configuration	Boron configuration will resemble $[\text{core}]2s(\sim x)2p(\sim y)$, with total valence occupancy close to 4, indicating sp^3 hybridization [2].
Lewis Structure	The NBO program will find a Lewis structure with 4 B-O bonds and several lone pairs on the oxygen atoms. The high total Lewis occupancy (e.g., >99.5%) confirms a good single-structure description [2] [5].
Donor-Acceptor Interactions	Significant E(2) energies for interactions like $\text{LP}(\text{O}) \rightarrow \sigma^*(\text{B}-\text{O})$ and/or $\text{LP}(\text{O}) \rightarrow \text{Ryd}(\text{B})$. These stabilize the ion and can be tabulated as below [4].

You can present the key donor-acceptor interactions in a table similar to this hypothetical example:

Donor NBO	Acceptor NBO	E(2) (kcal/mol)	Description
LP(1) O 12	BD*(2) B 1 - O 13	~5-15	Hyperconjugative interaction from an oxygen lone pair into an antibonding B-O orbital, stabilizing the tetrahedral structure.
LP(2) O 12	RY*(1) B 1	~1-5	Weaker interaction with a boron Rydberg orbital.

A Path Forward for Your Research

Since a dedicated guide for H_2BO_3^- is not available, I suggest the following to build upon this framework:

- **Run the Calculation:** Use the provided protocol with a program you are familiar with (e.g., Gaussian or ORCA) to obtain the initial NBO data for H_2BO_3^- .
- **Perform a Comparative Study:** To gain deep insights, also run the same analysis on neutral B(OH)_3 . Comparing the NPA charges, NBO bond types, and donor-acceptor interactions between the acid and its conjugate base will reveal the electronic reorganization behind its acidity.
- **Consult the Manual:** For advanced topics and precise keyword definitions, the official **NBO Program Manual** (available on the nbo7.chem.wisc.edu website) is an authoritative resource [4].

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To cite this document: Smolecule. [Chemical Background of Boric Acid and H_2BO_3^-]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b618643#h2bo3-natural-bond-orbital-analysis>]

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